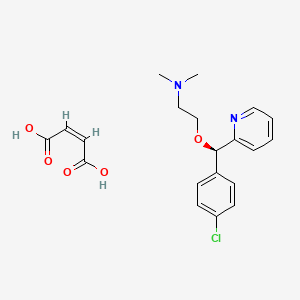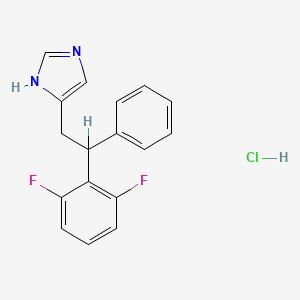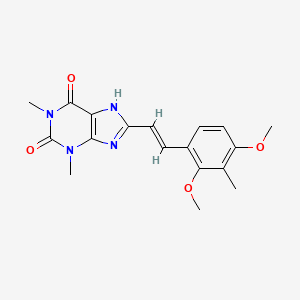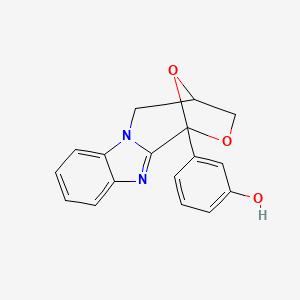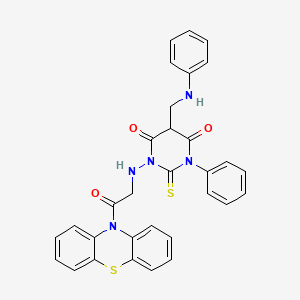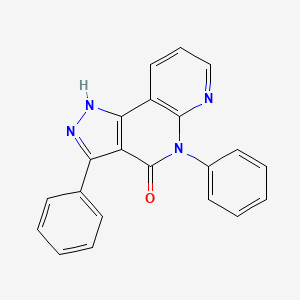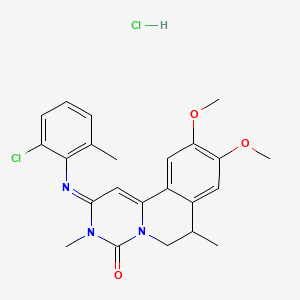
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, which is fused with a tetrahydro ring and substituted with a 4-chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of the furan ring can be achieved through cyclization reactions involving reagents like sulfur or selenium compounds. The chlorophenyl group is usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but with different core structures.
Uniqueness: 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol stands out due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
117238-82-1 |
|---|---|
Formule moléculaire |
C19H17ClO2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(6,7,8,9-tetrahydrobenzo[e][1]benzofuran-2-yl)methanol |
InChI |
InChI=1S/C19H17ClO2/c20-14-8-5-13(6-9-14)19(21)18-11-16-15-4-2-1-3-12(15)7-10-17(16)22-18/h5-11,19,21H,1-4H2 |
Clé InChI |
VSVANTFYKKOWRE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC3=C2C=C(O3)C(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


